![molecular formula C23H20FN3O4S2 B2408385 Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 362501-59-5](/img/structure/B2408385.png)
Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Description
Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C23H20FN3O4S2 and its molecular weight is 485.55. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a thieno[3,2-d]pyrimidine core. Its molecular formula is C20H22FN3O4S, with a molecular weight of approximately 405.47 g/mol. The presence of the 4-fluorophenyl group and the thioacetamido moiety are crucial for its biological interactions.
Research has indicated that compounds similar to this compound exhibit various mechanisms of action:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit key kinases such as GSK-3β and ROCK-1. These kinases play significant roles in cellular signaling pathways related to inflammation and neurodegeneration .
- Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells .
- Neuroprotective Effects : Studies have demonstrated that related compounds can protect neuronal cells from damage induced by toxic agents like okadaic acid, highlighting their potential in treating neurodegenerative diseases .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and similar compounds:
Case Studies
Several studies have investigated the biological activity of related compounds:
- GSK-3β Inhibition : A study reported that a compound structurally similar to this compound exhibited potent GSK-3β inhibition (IC50 = 8 nM), which is significant for potential applications in Alzheimer's disease treatment .
- Inflammation Models : In vitro models using microglial BV-2 cells demonstrated that the compound could significantly reduce inflammatory markers in response to lipopolysaccharide stimulation .
Properties
IUPAC Name |
ethyl 4-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S2/c1-2-31-22(30)14-3-7-16(8-4-14)25-19(28)13-33-23-26-18-11-12-32-20(18)21(29)27(23)17-9-5-15(24)6-10-17/h3-10H,2,11-13H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURGKYKEOBQEPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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